1,3-Dicyclohexylurea

Catalog No.
S569624
CAS No.
2387-23-7
M.F
C13H24N2O
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexylurea

CAS Number

2387-23-7

Product Name

1,3-Dicyclohexylurea

IUPAC Name

1,3-dicyclohexylurea

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16)

InChI Key

ADFXKUOMJKEIND-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,3-Dicyclohexylurea; DCU; Dicyclohexylcarbodiamide; NSC 17013; NSC 30023;

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2

The exact mass of the compound 1,3-Dicyclohexylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dicyclohexylurea (DCU) is a symmetric dialkyl urea primarily recognized as the stoichiometric byproduct of N,N'-dicyclohexylcarbodiimide (DCC) coupling reactions. In commercial procurement, highly pure DCU is typically purchased as a critical analytical standard for pharmaceutical impurity profiling, environmental monitoring of tire wear particles, and as a baseline reference compound in pharmacological assays. Its defining physicochemical trait is its extreme insolubility in most common solvents, including water and dichloromethane, which dictates both its utility in driving DCC reactions to completion and the analytical challenges associated with quantifying its trace residues in Active Pharmaceutical Ingredients (APIs). Furthermore, DCU is a potent endogenous and synthetic inhibitor of soluble epoxide hydrolase (sEH), establishing it as a mandatory baseline control in drug discovery workflows [1].

Substituting DCU with other carbodiimide byproducts, such as 1,3-Diisopropylurea (DIU) or 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU), is analytically and pharmacologically invalid. In pharmaceutical quality control, the specific urea standard procured must exactly match the coupling agent used in the synthesis route; an Active Pharmaceutical Ingredient (API) batch synthesized via DCC cannot be impurity-profiled using a DIU standard due to vastly different retention times and ionization efficiencies in LC-MS. Furthermore, DIU is highly soluble in dichloromethane, and EDU is water-soluble, meaning their extraction and recovery protocols are fundamentally incompatible with DCU's precipitation-driven phase behavior. In pharmacological contexts, substituting DCU with advanced sEH inhibitors removes the established historical baseline against which decades of structure-activity relationship data have been normalized, compromising assay validation[1].

Validation of sEH Assays: Low-Nanomolar Baseline Potency

DCU is utilized as a foundational positive control in soluble epoxide hydrolase (sEH) inhibition assays. In human sEH fluorescent assays, DCU demonstrates an IC50 of approximately 3.0 to 4.2 nM. When compared to highly optimized, next-generation inhibitors like t-AUCB (IC50 ~ 1.3 nM) or TPPU (IC50 ~ 3.7 nM), DCU provides equivalent in vitro target affinity but lacks the optimized aqueous solubility required for advanced clinical dosing. This establishes DCU as a highly effective in vitro benchmark for calibrating enzyme activity before evaluating proprietary, highly soluble analogs [1].

Evidence DimensionsEH Inhibition (IC50)
Target Compound DataDCU: 3.0 - 4.2 nM
Comparator Or Baselinet-AUCB: ~1.3 nM; TPPU: ~3.7 nM
Quantified DifferenceDCU matches the low-nanomolar potency of advanced clinical candidates, serving as a stable, historical baseline.
ConditionsHuman sEH fluorescent assay (CMNPC substrate, pH 7.4)

Procuring DCU ensures laboratories have a universally recognized, highly potent positive control to validate novel sEH inhibitor screening platforms.

Trace Quantification in DCC-Mediated API Synthesis

In the synthesis of APIs such as fluticasone propionate or solid-phase peptides, DCC is frequently used, generating DCU as a byproduct. Because DCU is practically insoluble in water and dichloromethane, the bulk precipitates and is filtered, but trace DCU routinely contaminates the final API. Procuring analytical-grade DCU is mandatory to establish LC-MS/MS standard curves, utilizing specific MRM transitions (m/z 225.4 to 100.2). Unlike the EDC byproduct (EDU), which is water-soluble and removed via aqueous washes, DCU's unique phase behavior requires dedicated matrix-matched calibration standards to achieve the necessary lower limits of quantitation (e.g., <0.013 μM in biological or API matrices)[1].

Evidence DimensionMatrix Recovery and LC-MS Calibration
Target Compound DataDCU: Requires specific MRM transitions (225.4 to 100.2) and organic solubilization for standard curves.
Comparator Or BaselineEDU (EDC byproduct): Water-soluble, standard aqueous extraction.
Quantified DifferenceDCU's extreme insolubility necessitates specialized analytical standard procurement for trace quantification, unlike water-soluble urea byproducts.
ConditionsLC-MS/MS impurity profiling in API manufacturing

Regulatory compliance in pharmaceutical manufacturing requires exact analytical standards for the specific carbodiimide byproduct generated in the synthetic route.

Environmental Marker for Tire Wear Particles (TWP)

Recent environmental analytical frameworks have identified DCU as a quantifiable organic contaminant leaching from tire wear particles (TWP). In LC-QTOF-HRMS analysis of TWP aqueous leachates (300 mg/L TWP), DCU serves as a stable, detectable marker alongside highly reactive quinones. Compared to the primary marker 6PPD-quinone, which is subject to rapid environmental degradation and complex pH-dependent dynamics, DCU provides a more chemically stable secondary reference standard for quantifying total tire-derived leachate exposure in aquatic ecosystems[1].

Evidence DimensionEnvironmental Leachate Stability and Detection
Target Compound DataDCU: Stable, quantifiable marker in 300 mg/L TWP aqueous leachates.
Comparator Or Baseline6PPD-quinone: Primary marker, highly reactive and degradable.
Quantified DifferenceDCU offers a stable, non-quinone baseline for LC-HRMS suspect screening of tire wear particles.
ConditionsLC-QTOF-HRMS analysis of aqueous environmental samples

Environmental testing laboratories must procure DCU as part of a comprehensive analytical standard suite to accurately model tire wear particle pollution.

Regulatory Impurity Profiling in Pharmaceutical Manufacturing

Directly following from its use as an analytical standard, DCU is essential for QA/QC laboratories validating the purity of APIs synthesized via DCC couplings, ensuring residual DCU is quantified below regulatory thresholds using LC-MS/MS [2].

Baseline Calibration in sEH Inhibitor Drug Discovery

Utilizing DCU's established 3.0-4.2 nM IC50 to validate high-throughput screening assays for novel cardiovascular, anti-inflammatory, and analgesic therapeutics targeting soluble epoxide hydrolase [2].

Environmental Contaminant Screening for Tire Wear Particles

Deployment as an LC-HRMS reference standard in environmental chemistry to quantify the leaching of rubber additives and byproducts into municipal water systems and aquatic ecosystems[3].

Precursor for Symmetric Urea Derivatives

Procurement of pure DCU as a starting material for the synthesis of 1-acyl-1,3-dicyclohexylureas via cross-coupling reactions, bypassing the need to handle toxic DCC and amines in the primary step [1].

Physical Description

White crystalline powder; [Alfa Aesar MSDS]

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

224.188863393 Da

Monoisotopic Mass

224.188863393 Da

Heavy Atom Count

16

Appearance

Assay:≥98%A crystalline solid

UNII

ZV7823VVIM

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 52 of 53 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2387-23-7

Wikipedia

Dicyclohexylurea

General Manufacturing Information

Urea, N,N'-dicyclohexyl-: ACTIVE

Dates

Last modified: 08-15-2023

A simple N,N'-dicyclohexylurea adduct of β-alanine can self-assemble to generate nano-morphological versatility in response to different environmental conditions

Sudeshna Kar, Bo-Hong Huang, Kung-Wei Wu, Chi-Rung Lee, Yian Tai
PMID: 25170841   DOI: 10.1039/c4sm01488j

Abstract

A single ω-amino acid based molecule "Boc-β-Ala-N,N'-dicyclohexylurea" can form diverse nanostructures such as nano-vesicles, nano-tubes, nano-rods and nano-fibrils by self-assembly, in response to various environmental conditions. Interestingly, the nano-vesicular structures generated from this molecule can encapsulate the highly potent anticancer drug methotrexate, which can be released by salt triggered disruption of these vesicles. This phenomenon indicates the probability of its use in targeted delivery of drugs or any bio-active molecule, utilizing this encapsulation efficiency. Moreover, a surface-induced morphological transformation of these nano-vesicles to nano-fibers can be realized while they interact with hydrocarbon-functionalized surfaces. This phenomenon indicates the probability of their utilization in model study of peptide interaction behavior at liquid-solid interfaces and can be used in advanced study of various biological phenomena and bio-technological applications.


Halogen bond induced phosphorescence of capped γ-amino acid in the solid state

Suman Kumar Maity, Santu Bera, Arpita Paikar, Apurba Pramanik, Debasish Haldar
PMID: 23985996   DOI: 10.1039/c3cc44231d

Abstract

The Boc and N,N'-dicyclohexylurea capped γ-amino acid upon monobromination showed phosphorescence in the solid state. The compound exhibited different photoluminescence intensity and lifetimes in crystals obtained from ethyl acetate and methanol. X-ray crystallography revealed that the intermolecular C=O…Br halogen bond directs the heavy atom effect to produce the phosphorescence.


Thermal degradation of amorphous glibenclamide

Sönke Rehder, Albrecht Sakmann, Thomas Rades, Claudia S Leopold
PMID: 21907802   DOI: 10.1016/j.ejpb.2011.07.009

Abstract

A glibenclamide polymorph published by Panagopoulou-Kaplani and Malamataris (2000) [1], obtained by sublimation of amorphous glibenclamide, was analysed. A new interpretation of the data is presented and experimentally confirmed by X-ray powder diffractometry, Fourier transformation infrared spectroscopy, differential scanning calorimetry, and mass spectrometry. The crystals formed during sublimation of amorphous glibenclamide do not represent a glibenclamide polymorph, but a thermal degradation product, namely 1,3-dicyclohexylurea. The reaction mechanism is suggested to be an elimination of cyclohexylisocyanate from glibenclamide. Cyclohexylisocyanate may decompose to carbon monoxide and cyclohexylamine, which may react in an addition reaction with another cyclohexylisocyanate molecule forming 1,3-dicyclohexylurea.


Systemic concentrations can limit the oral absorption of poorly soluble drugs: an investigation of non-sink permeation using physiologically based pharmacokinetic modeling

Po-Chang Chiang, Hank La, Haiming Zhang, Harvey Wong
PMID: 23611122   DOI: 10.1021/mp400088q

Abstract

In the early drug discovery environment, poorly soluble compounds with suboptimal potency are often used in efficacy studies to demonstrate in vivo preclinical proof-of-concept for new drug discovery targets and in preclinical toxicity studies to assess chemical scaffold safety. These compounds present a challenge to formulation scientists who are tasked with improving their oral bioavailability because high systemic concentrations are required. Despite the use of enabling formulations, increases in systemic exposure following oral delivery are often not achieved. We hypothesize that in some cases non-sink intestinal permeation can occur for poorly soluble compounds where their high systemic concentrations can act to inhibit their own oral absorption. Rats were given a 30 mg/kg oral dose of 1,3-dicyclohexyl urea (DCU) alone or concurrently with deuterated DCU (D8-DCU) intravenous infusions at rates of 13, 17, and 22 mg/kg/h. D8-DCU infusions dose dependently inhibited DCU oral absorption up to a maximum of 92%. Physiologically based pharmacokinetic modeling was utilized to understand the complex interaction between high DCU systemic concentrations and its effect on its own oral absorption. We show that high systemic concentrations of DCU act to suppress its own absorption by creating a condition where intestinal permeation occurs under non-sink conditions. More importantly, we identify relevant DCU concentrations that create the concentration gradient driving the intestinal permeation process. A new parameter, the maximum permeation extraction ratio, is proposed and provides a simple means to assess the extent of non-sink permeation.


Novel all trans-retinoic Acid derivatives: cytotoxicity, inhibition of cell cycle progression and induction of apoptosis in human cancer cell lines

Ebtesam Saad Al-Sheddi, Mai Mohammad Al-Oqail, Quaiser Saquib, Maqsood Ahmed Siddiqui, Javed Musarrat, Abdulaziz Ali Al-Khedhairy, Nida Nayyar Farshori
PMID: 25961160   DOI: 10.3390/molecules20058181

Abstract

Owing to the pharmacological potential of ATRA (all trans-retinoic acid), a series of retinamides and a 1-(retinoyl)-1,3-dicyclohexylurea compound were prepared by reacting ATRA with long chain alkyl or alkenyl fatty amines by using a 4-demethylaminopyridine (DMAP)-catalyzed N,N¢-dicyclohexylcarbodiimide (DCC) coupling. The successful synthesis of the target compounds was demonstrated using a range of spectroscopic techniques. The cytotoxicity of the compounds was measured along with their ability to induce cell cycle arrest and apoptosis in human cancer cell lines MCF-7 (breast cancer) and HepG2 (liver cancer) and normal human cell line HEK293 (embryonic kidney). The results of cytotoxicity and flow cytometry data showed that the compounds had a moderate to strong effect against MCF-7 and HepG2 cells and were less toxic to HEK293 cells. N-oleyl-retinamide was found to be the most potent anticancer agent and was more effective against MCF-7 cells than HepG2 cells.


Oral delivery of 1,3-dicyclohexylurea nanosuspension enhances exposure and lowers blood pressure in hypertensive rats

Sarbani Ghosh, Po-Chang Chiang, Jan L Wahlstrom, Hideji Fujiwara, Jon G Selbo, Steven L Roberds
PMID: 18312493   DOI: 10.1111/j.1742-7843.2008.00213.x

Abstract

Cytochrome P450-derived epoxyeicosatrienoic acids (EET) are biologically active metabolites of arachidonic acid that have potent effects on renal vascular reactivity and tubular ion transport and have been implicated in the control of blood pressure. EETs are hydrolyzed to their less active diols, dihydroxyeicosatrienoic acids (DHET), by the enzyme soluble epoxide hydrolase (sEH). 1,3-dicyclohexylurea (DCU), a potent sEH inhibitor, lowers systemic blood pressure in spontaneously hypertensive rats when dosed intraperitoneally. However, DCU has poor aqueous solubility, posing a challenge for in vivo oral delivery. To overcome this limitation, we formulated DCU in a nanosuspension using wet milling. Milling reduced particle size, increasing the total surface area by approximately 40-fold. In rats chronically infused with angiotensin II, the DCU nanosuspension administered orally twice daily for 4 days produced plasma exposures an order of magnitude greater than unmilled DCU and lowered blood pressure by nearly 30 mmHg. Consistent with the mechanism of sEH inhibition, DCU increased plasma 14,15-EET and decreased plasma 14,15-DHET levels. These data confirm the antihypertensive effect of sEH inhibition and demonstrate that greatly enhanced exposure of a low-solubility compound is achievable by oral delivery using a nanoparticle drug delivery system.


The solid state structure and reactivity of NbCl(5) x (N,N'-dicyclohexylurea) in solution: evidence for co-ordinated urea dehydration to the relevant carbodiimide

Michele Aresta, Angela Dibenedetto, Paolo Stufano, Brunella Maria Aresta, Sabino Maggi, Imre Pápai, Tibor András Rokob, Bartolo Gabriele
PMID: 20544121   DOI: 10.1039/c001669a

Abstract

NbCl(5) x (N,N'-dicyclohexylurea) 1a owns a distorted octahedral structure due to intramolecular NH...Cl bonding. The unit cell contains four units which are intermolecularly NH...Cl and NH...N bonded. An extended intramolecular network of H-bonding (N-H...Cl, CH...Cl, CH...N) causes the 3D self assembling of the units. Upon addition of base, the HCl release from 1a is observed with the transfer to Nb of the O-atom of the carbonylic function of the starting urea which is converted into the relevant carbodiimide CyN=C=NCy 4. The latter is quantitatively released by adding an excess of NEt(3) at 308 K (py and DBU are less efficient) with formation of the known NbOCl(3)(NEt(3))(2), isolated in quantitative yield. Increasing the temperature leads to a loss in selectivity as the formed DCC undergoes further reactions. At 350 K, the isocyanate CyN=C=O has been isolated in 60% yield besides a mixture of Nb-complexes. DFT calculations have been coupled to IR and NMR experiments for characterizing possible reaction intermediates and the behaviour of 1a. Several other MCl(x) species (ScCl(3), YCl(3), LaCl(3), TiCl(4), TaCl(5), AlCl(3), SnCl(4)) have been shown to be able to co-ordinate DCU but not all of them promote the conversion of urea into DCC.


14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha

Xiang Fang, Shanming Hu, Bingkun Xu, Gary D Snyder, Shawn Harmon, Jianrong Yao, Yi Liu, Bhavani Sangras, J R Falck, Neal L Weintraub, Arthur A Spector
PMID: 16113065   DOI: 10.1152/ajpheart.00427.2005

Abstract

Epoxyeicosatrienoic acids (EETs), lipid mediators synthesized from arachidonic acid by cytochrome P-450 epoxygenases, are converted by soluble epoxide hydrolase (SEH) to the corresponding dihydroxyeicosatrienoic acids (DHETs). Originally considered as inactive degradation products of EETs, DHETs have biological activity in some systems. Here we examined the capacity of EETs and DHETs to activate peroxisome proliferator-activated receptor-alpha (PPARalpha). We find that among the EET and DHET regioisomers, 14,15-DHET is the most potent PPARalpha activator in a COS-7 cell expression system. Incubation with 10 microM 14,15-DHET produced a 12-fold increase in PPARalpha-mediated luciferase activity, an increase similar to that produced by the PPARalpha agonist Wy-14643 (20 microM). Although 10 microM 14,15-EET produced a threefold increase in luciferase activity, this was abrogated by the SEH inhibitor dicyclohexylurea. 14-Hexyloxytetradec-5(Z)-enoic acid, a 14,15-EET analog that cannot be converted to a DHET, did not activate PPARalpha. However, PPARalpha was activated by 2-(14,15-epoxyeicosatrienoyl)glycerol, which was hydrolyzed and the released 14,15-EET converted to 14,15-DHET. COS-7 cells incorporated 14,15-[3H]DHET from the medium, and the cells also retained a small amount of the DHET formed during incubation with 14,15-[3H]EET. Binding studies indicated that 14,15-[3H]DHET binds to the ligand binding domain of PPARalpha with a Kd of 1.4 microM. Furthermore, 14,15-DHET increased the expression of carnitine palmitoyltransferase 1A, a PPARalpha-responsive gene, in transfected HepG2 cells. These findings suggest that 14,15-DHET, produced from 14,15-EET by the action of SEH, may function as an endogenous activator of PPARalpha.


Development of Ecom₅₀ and retention index models for nontargeted metabolomics: identification of 1,3-dicyclohexylurea in human serum by HPLC/mass spectrometry

L Mark Hall, Lowell H Hall, Tzipporah M Kertesz, Dennis W Hill, Thomas R Sharp, Edward Z Oblak, Ying W Dong, David S Wishart, Ming-Hui Chen, David F Grant
PMID: 22489687   DOI: 10.1021/ci300092s

Abstract

The goal of many metabolomic studies is to identify the molecular structure of endogenous molecules that are differentially expressed among sampled or treatment groups. The identified compounds can then be used to gain an understanding of disease mechanisms. Unfortunately, despite recent advances in a variety of analytical techniques, small molecule (<1000 Da) identification remains difficult. Rarely can a chemical structure be determined from experimental "features" such as retention time, exact mass, and collision induced dissociation spectra. Thus, without knowing structure, biological significance remains obscure. In this study, we explore an identification method in which the measured exact mass of an unknown is used to query available chemical databases to compile a list of candidate compounds. Predictions are made for the candidates using models of experimental features that have been measured for the unknown. The predicted values are used to filter the candidate list by eliminating compounds with predicted values substantially different from the unknown. The intent is to reduce the list of candidates to a reasonable number that can be obtained and measured for confirmation. To facilitate this exploration, we measured data and created models for two experimental features; MS Ecom₅₀ (the energy in electronvolts required to fragment 50% of a selected precursor ion) and HPLC retention index. Using a data set of 52 compounds, Ecom₅₀ models were developed based on both Molconn and CODESSA structural descriptors. These models gave r² values of 0.89 to 0.94 depending on the number of inputs, the modeling algorithm chosen, and whether neutral or protonated structures were used. The retention index model was developed with 400 compounds using a back-propagation artificial neural network and 33 Molconn structure descriptors. External validation gave a v² = 0.87 and standard error of 38 retention index units. As a test of the validity of the filtering approach, the Ecom₅₀ and retention index models, along with exact mass and collision induced dissociation spectra matching, were used to identify 1,3-dicyclohexylurea in human plasma. This compound was not previously known to exist in human biofluids and its elemental formula was identical to 315 other candidate compounds downloaded from PubChem. These results suggest that the use of Ecom₅₀ and retention index predictive models can improve nontargeted metabolite structure identification using HPLC/MS derived structural features.


Rapid determination of soluble epoxide hydrolase inhibitors in rat hepatic microsomes by high-performance liquid chromatography with electrospray tandem mass spectrometry

T Watanabe, B D Hammock
PMID: 11730347   DOI: 10.1006/abio.2001.5423

Abstract

A rapid and reliable electrospray tandem mass spectrometric method for soluble epoxide hydrolase (sEH) inhibitors in rat hepatic microsomes is described. Four synthesized sEH inhibitors were extracted from rat hepatic microsomes with ethyl acetate and were determined by HPLC using positive ion electrospray tandem mass spectrometry within 7 min. The relationship between signal intensity and concentration of sEH inhibitors was linear over the concentration range of 2.0 to 500 ng/mL per 5-microL injection with the use of a noncoeluting internal standard with a similar chemical structure. The intraassay precision was less than 12.4% relative standard deviation and accuracy ranged from -7.0 to 11.3% deviation from the theoretical values with five duplicate assays. The recovery of sEH inhibitors from rat hepatic microsomes, fortified at levels of 50, 100, and 250 ng/mL, averaged 74.2-107.7% with a RSD of 2.1-7.6%. This method was successfully applied to the quantification of residual sEH inhibitors in rat hepatic microsomes without interference.


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